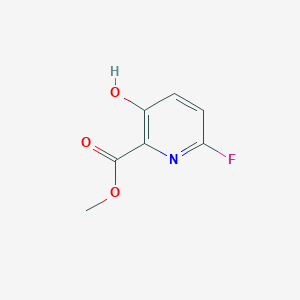
(2,3-Difluoro-6-iodophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2IO2. It is a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, which imparts unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-6-iodophenyl)boronic acid typically involves the borylation of a halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(2,3-Difluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium acetate, sodium carbonate.
Major Products
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution of the iodine atom.
科学研究应用
(2,3-Difluoro-6-iodophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (2,3-Difluoro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- (3-Chloro-2,6-difluoro-4-iodophenyl)boronic acid
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 2-Fluoro-3-iodophenylboronic acid
Uniqueness
(2,3-Difluoro-6-iodophenyl)boronic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile reagent for various synthetic applications.
属性
分子式 |
C6H4BF2IO2 |
|---|---|
分子量 |
283.81 g/mol |
IUPAC 名称 |
(2,3-difluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
InChI 键 |
AMULIFDWORXLKS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1F)F)I)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


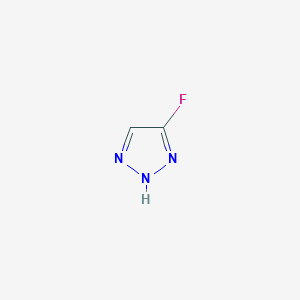

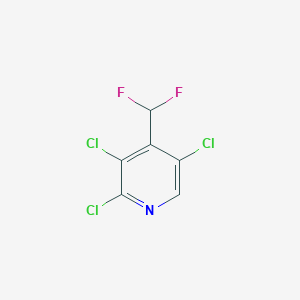
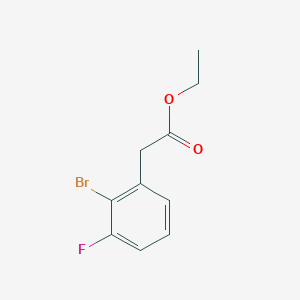
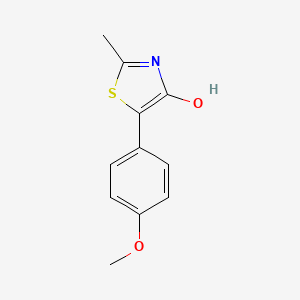
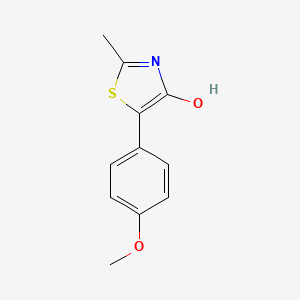
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)

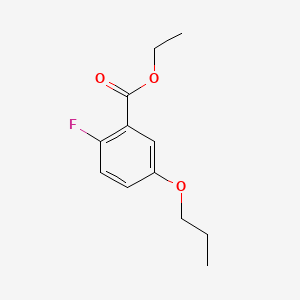
![Ethyl 4-oxo-7-phenyl-2-sulfanylidene-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14023177.png)

